![molecular formula C20H29N3O3 B3179575 2-[(2-丁氧基喹啉-4-羰基)氨基]-N,N-二乙基乙胺氧化物 CAS No. 87864-07-1](/img/structure/B3179575.png)
2-[(2-丁氧基喹啉-4-羰基)氨基]-N,N-二乙基乙胺氧化物
描述
Molecular Structure Analysis
The molecular structure of BQDC consists of a butoxyquinoline carbonyl group attached to a diethylethanamine oxide group. The exact structure can be determined using various spectroscopic techniques, but specific details are not available in the current literature.Chemical Reactions Analysis
Amides, like BQDC, undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base . The conditions required for amide hydrolysis are more extreme than those required for the hydrolysis of acid chlorides or esters, but the mechanisms are similar .科学研究应用
异喹啉 N-氧化物在药理学和药物发现中的应用
异喹啉 N-氧化物,包括与“2-[(2-丁氧基喹啉-4-羰基)氨基]-N,N-二乙基乙胺氧化物”类似的结构,已显示出一系列药理活性。Dembitsky 等人(2015 年)的研究强调了 200 多种具有生物活性的异喹啉 N-氧化物和相关化合物的抗菌、抗菌和抗肿瘤活性。这表明在开发新的治疗剂和药物发现工作中具有潜在应用。该研究还利用计算预测基于构效关系 (SAR) 提出新的应用,强调这些化合物作为药物发现中宝贵先导的作用 (Dembitsky、Gloriozova 和 Poroikov,2015 年)。
有机光电和 OLED
另一个应用领域是有机光电,其中 BODIPY 和相关材料(与本化合物在结构上有一些相似之处)用于有机发光二极管 (OLED)。Squeo 和 Pasini(2020 年)讨论了基于 BODIPY 的有机半导体在 OLED 器件中的开发,指出它们作为“无金属”红外发射器的潜力。这些材料的结构设计和合成对于提高 OLED 的性能至关重要,这表明结构相似的化合物也可能在该领域找到应用 (Squeo 和 Pasini,2020 年)。
环境修复和吸附材料
氧化石墨烯基材料因其含氧官能团而备受关注,并被广泛研究用于环境应用,包括放射性核素的吸附。Yu 等人(2015 年)的研究强调了这些材料在从水性系统中去除有害物质方面的潜力。鉴于所涉及的官能团和相互作用,具有与“2-[(2-丁氧基喹啉-4-羰基)氨基]-N,N-二乙基乙胺氧化物”相似的结构特征的化合物也可能适用于设计用于环境清理工作的新材料 (Yu、Wang、Tan 和 Wang,2015 年)。
作用机制
Target of Action
Cinchocaine N-Oxide, also known as 2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide or CID 11233694, is a local anesthetic . Its primary targets are the sodium channels present in the neuronal membrane . These channels play a crucial role in the initiation and conduction of nerve impulses.
Mode of Action
Cinchocaine N-Oxide acts by blocking the sodium channels, thereby decreasing the neuronal membrane’s permeability to sodium ions . This inhibition prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the local area where the drug is applied .
Biochemical Pathways
It is known that the drug’s action involves the inhibition of sodium ion channels, which disrupts the normal flow of sodium ions in neuronal cells . This disruption affects the propagation of nerve impulses, leading to a numbing effect in the local area.
Pharmacokinetics
As a local anesthetic, it is generally used for surface anesthesia and its parenteral use is restricted to spinal anesthesia . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties would largely depend on the route of administration and the specific formulation used.
Result of Action
The primary result of Cinchocaine N-Oxide’s action is local anesthesia . By blocking sodium channels and inhibiting nerve impulses, it causes a temporary loss of sensation in the area where it is applied. This makes it useful for procedures that require local or regional anesthesia.
属性
IUPAC Name |
2-[(2-butoxyquinoline-4-carbonyl)amino]-N,N-diethylethanamine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-4-7-14-26-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(25,5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGGFQVASHFSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCC[N+](CC)(CC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyridin-1-ium-4-yl]-1H-benzimidazol-2-one;chloride](/img/structure/B3179495.png)
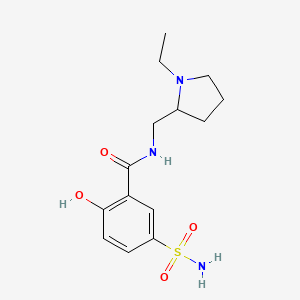
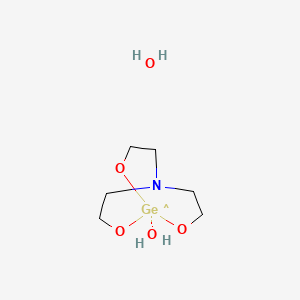
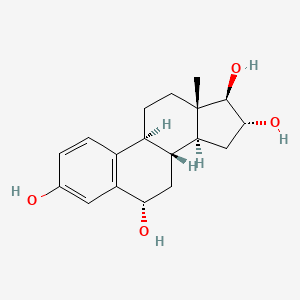



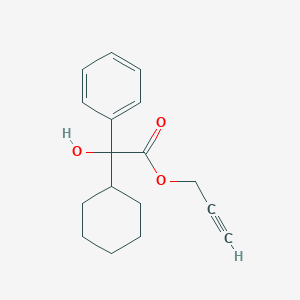

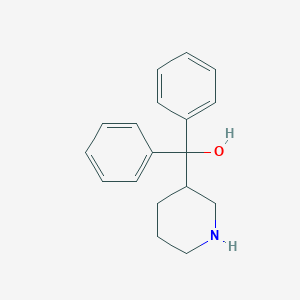
![Trimebutine maleate impurity D [EP]](/img/structure/B3179578.png)

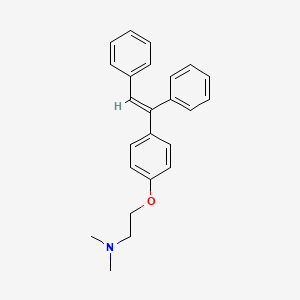
![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)